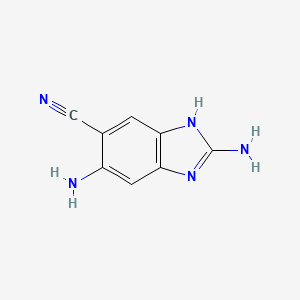
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is an organophosphorus compound that features a triphenylphosphine group bonded to a chloro-substituted alkene
准备方法
Synthetic Routes and Reaction Conditions
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with 3-methylbut-2-en-1-yl chloride under appropriate conditions. The reaction typically involves the use of a solvent such as dichloromethane (DCM) and may require a base to facilitate the formation of the phosphorane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Addition Reactions: The double bond in the alkene moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), are used for oxidation reactions.
Electrophiles: Such as halogens or acids, are used in addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphoranes can be formed.
Oxidation Products: Phosphine oxides are the major products of oxidation reactions.
Addition Products: The addition of electrophiles to the double bond results in the formation of new alkyl or aryl derivatives.
科学研究应用
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: It is explored for its potential in the development of new materials with unique properties.
Pharmaceuticals: The compound’s derivatives may have applications in drug discovery and development.
作用机制
The mechanism of action of Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphine group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar purposes.
Chloro(phenyl)methylphosphorane: Another phosphorane compound with similar reactivity.
Chloro(ethyl)triphenylphosphorane: A related compound with an ethyl group instead of the 3-methylbut-2-en-1-yl group.
Uniqueness
Chloro(3-methylbut-2-en-1-yl)triphenylphosphorane is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and steric properties compared to other phosphorane compounds. This uniqueness makes it valuable for specific synthetic applications where other phosphoranes may not be as effective.
属性
分子式 |
C23H24ClP |
|---|---|
分子量 |
366.9 g/mol |
IUPAC 名称 |
chloro-(3-methylbut-2-enyl)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C23H24ClP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3 |
InChI 键 |
MUCQKCSBOASTHD-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B14791959.png)
![(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14791961.png)




![tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14791995.png)
![N-[2-(dimethylaminomethylidene)-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B14791996.png)




![4-[[2,5-Dihydroxy-3-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B14792023.png)
![4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B14792025.png)
